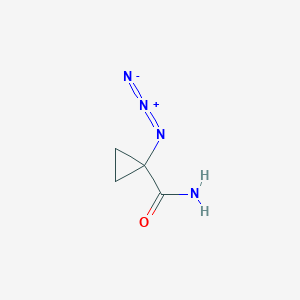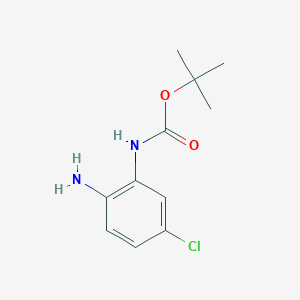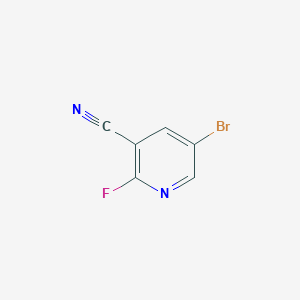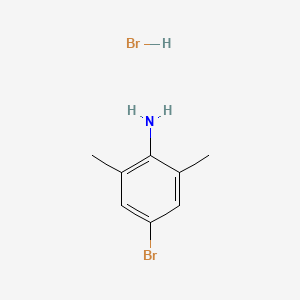
1-叠氮环丙烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azidocyclopropane-1-carboxamide is a chemical compound characterized by the presence of an azido group attached to a cyclopropane ring, which is further connected to a carboxamide group
科学研究应用
1-Azidocyclopropane-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and tracking biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
1-Azidocyclopropane-1-carboxamide is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor of the plant hormone ethylene . The primary targets of this compound are ACC synthases (ACSs) and ACC oxidases (ACOs), which are key enzymes in the ethylene biosynthesis pathway .
Mode of Action
The compound interacts with its targets, ACSs and ACOs, to influence the production of ethylene. ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACSs and subsequently oxidized to ethylene by ACOs . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues .
Biochemical Pathways
The ethylene biosynthesis pathway is the primary biochemical pathway affected by 1-Azidocyclopropane-1-carboxamide. This pathway starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC by ACS. ACC is finally oxidized to ethylene by ACO .
Pharmacokinetics
Acc, the related compound, is known to be transported throughout the plant over short and long distances
Result of Action
The action of 1-Azidocyclopropane-1-carboxamide results in the production of ethylene, a plant hormone that regulates a wide variety of vegetative and developmental processes. These include seed germination, fruit ripening, leaf and flower senescence, and abscission . Ethylene also plays a role in plant responses to biotic and abiotic stresses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Azidocyclopropane-1-carboxamide. For instance, the rate of ACC formation, and thus ethylene production, can differ in response to developmental, hormonal, and environmental cues
准备方法
Synthetic Routes and Reaction Conditions: 1-Azidocyclopropane-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like dimethylformamide or acetonitrile to facilitate the reaction.
Industrial Production Methods: Industrial production of 1-azidocyclopropane-1-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 1-Azidocyclopropane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, alkyl halides, and suitable solvents.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Cycloaddition: Copper(I) catalysts and suitable solvents like dimethyl sulfoxide.
Major Products Formed:
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Cycloaddition: Formation of triazole derivatives.
相似化合物的比较
1-Aminocyclopropane-1-carboxylic acid: A compound with a similar cyclopropane ring structure but with an amino group instead of an azido group.
Cyclopropanecarboxamide: Lacks the azido group but shares the cyclopropane and carboxamide functionalities.
Azidocyclopropane derivatives: Compounds with variations in the substituents attached to the cyclopropane ring.
Uniqueness: 1-Azidocyclopropane-1-carboxamide is unique due to the presence of both the azido and carboxamide groups, which confer distinct reactivity and potential applications. The azido group allows for versatile chemical transformations, while the carboxamide group provides stability and potential for hydrogen bonding interactions.
属性
IUPAC Name |
1-azidocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3(9)4(1-2-4)7-8-6/h1-2H2,(H2,5,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYVFHBXINTWMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)



![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)








